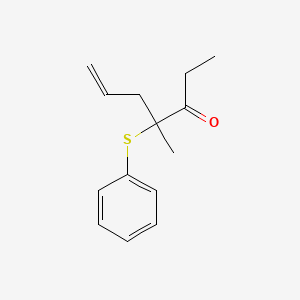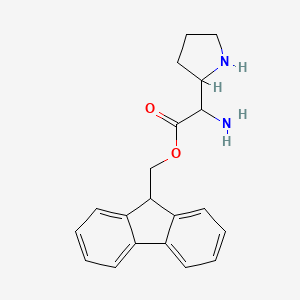
2-(Fmoc-aminomethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fmoc-aminomethyl)pyrrolidine is a compound commonly used in the field of organic chemistry, particularly in peptide synthesis. The compound consists of a pyrrolidine ring with an aminomethyl group attached to the second carbon, which is further protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protective group is widely used to prevent unwanted reactions during the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fmoc-aminomethyl)pyrrolidine typically involves the reaction of pyrrolidine with Fmoc-protected aminomethyl reagents. One common method is to react pyrrolidine with Fmoc-chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated synthesis equipment is often used to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Fmoc-aminomethyl)pyrrolidine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or pyrrolidine in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Substitution Reactions:
Coupling Reactions: The compound can be used in peptide coupling reactions, where it reacts with carboxyl groups to form amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine or pyrrolidine in DMF or DMSO.
Substitution: Various nucleophiles in organic solvents.
Coupling: Carbodiimides or other coupling agents in the presence of bases.
Major Products Formed
Deprotection: Removal of the Fmoc group yields aminomethylpyrrolidine.
Substitution: Introduction of new functional groups on the aminomethyl moiety.
Coupling: Formation of peptide bonds with carboxyl-containing compounds.
Scientific Research Applications
2-(Fmoc-aminomethyl)pyrrolidine is widely used in scientific research, particularly in the following areas:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The primary mechanism of action of 2-(Fmoc-aminomethyl)pyrrolidine involves its role as a protected intermediate in chemical synthesis. The Fmoc group protects the aminomethyl moiety from unwanted reactions, allowing for selective deprotection and subsequent functionalization. The compound’s reactivity is largely determined by the presence of the Fmoc group, which can be removed under basic conditions to reveal the free amine.
Comparison with Similar Compounds
2-(Fmoc-aminomethyl)pyrrolidine can be compared with other Fmoc-protected amines, such as:
Fmoc-protected lysine: Similar in that it contains an Fmoc-protected amine, but differs in the structure of the amino acid backbone.
Fmoc-protected ornithine: Another Fmoc-protected amine with a different side chain structure.
Fmoc-protected serine: Contains an Fmoc-protected hydroxyl group instead of an amine.
The uniqueness of this compound lies in its pyrrolidine ring structure, which imparts specific steric and electronic properties that can influence its reactivity and suitability for certain synthetic applications.
Properties
CAS No. |
1131622-58-6 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2-amino-2-pyrrolidin-2-ylacetate |
InChI |
InChI=1S/C20H22N2O2/c21-19(18-10-5-11-22-18)20(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-19,22H,5,10-12,21H2 |
InChI Key |
ZURJXUMOPDWDAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-fluoro-N'-{[5-(2-pyridinylsulfanyl)-2-furyl]methylene}benzohydrazide](/img/structure/B14003034.png)

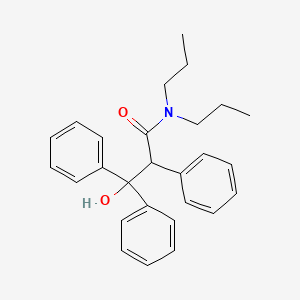

![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
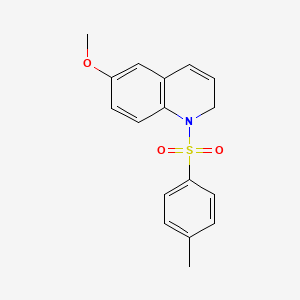
![2-[4-(2-Hydroxyethoxy)naphthalen-1-yl]oxyethanol](/img/structure/B14003061.png)
![2-[2-Acetyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl acetate](/img/structure/B14003066.png)
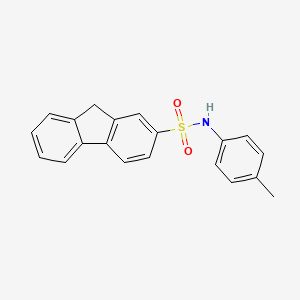

![4-[[4-[Bis(2-chloroethyl)amino]-3-methoxyphenyl]methylideneamino]benzoic acid;hydrochloride](/img/structure/B14003099.png)

![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)
